cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate is a complex organic compound featuring a cyclopentyl group, a thiophene ring, and a pyrazine ring
Preparation Methods
The synthesis of cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the thiophene ring: This step often involves the use of thiophene derivatives and coupling reactions.
Attachment of the cyclopentyl group: This is usually done through alkylation reactions.
Carbamate formation: The final step involves the reaction of the intermediate compound with isocyanates to form the carbamate group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and pyrazine rings.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing
Mechanism of Action
The mechanism by which cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and biological context .
Comparison with Similar Compounds
cyclopentyl N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}carbamate can be compared with other similar compounds, such as:
Pyrazine Derivatives: These compounds share the pyrazine ring and exhibit similar biological activities.
Thiophene Derivatives: Compounds with thiophene rings are known for their electronic properties and are used in various applications.
Carbamate Compounds: These compounds are widely studied for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of all these classes of compounds, making it a versatile and valuable molecule for research and industrial applications .
Properties
IUPAC Name |
cyclopentyl N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-15(20-12-3-1-2-4-12)18-9-13-14(17-7-6-16-13)11-5-8-21-10-11/h5-8,10,12H,1-4,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROBHQRELRYXKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.